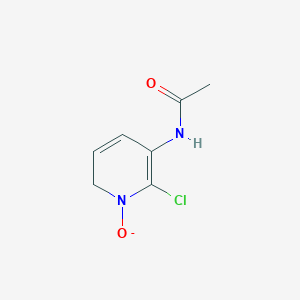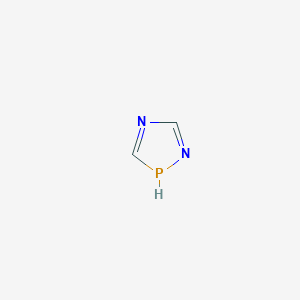
2H-1,4,2-Diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4,2-Diazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2H-1,4,2-Diazaphosphole can be synthesized through several methods. One common approach involves the ring-expansion reactions of 2H-azaphosphirene complexes with nitriles using triflic acid and triethylamine . Another method includes the cycloaddition-cycloreversion reactions on triazaphospholes, which provide a high yield of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1,4,2-Diazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazaphosphole oxides.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: Substitution reactions with alkyl halides can lead to the formation of substituted diazaphosphole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions include various substituted diazaphosphole derivatives, oxides, and reduced phosphorus compounds .
Applications De Recherche Scientifique
2H-1,4,2-Diazaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaic materials.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2H-1,4,2-Diazaphosphole involves its ability to coordinate with metal centers through its phosphorus and nitrogen atoms. This coordination can lead to various electronic and structural changes in the metal complexes, influencing their reactivity and properties . The compound’s unique electronic structure allows it to participate in charge transfer processes, making it valuable in materials science applications .
Comparaison Avec Des Composés Similaires
- 1,2,3-Diazaphosphole
- 1,3,2-Diazaphosphole
- 1,2,4-Diazaphosphole
Comparison: 2H-1,4,2-Diazaphosphole is unique due to its specific arrangement of phosphorus and nitrogen atoms within the ring, which imparts distinct electronic properties compared to other diazaphospholes. For instance, 1,2,3-Diazaphosphole and 1,3,2-Diazaphosphole have different nitrogen-phosphorus arrangements, leading to variations in their reactivity and applications .
Propriétés
Numéro CAS |
288-91-5 |
|---|---|
Formule moléculaire |
C2H3N2P |
Poids moléculaire |
86.03 g/mol |
Nom IUPAC |
2H-1,4,2-diazaphosphole |
InChI |
InChI=1S/C2H3N2P/c1-3-2-5-4-1/h1-2,5H |
Clé InChI |
KFUCADOYNAEFEA-UHFFFAOYSA-N |
SMILES canonique |
C1=NPC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



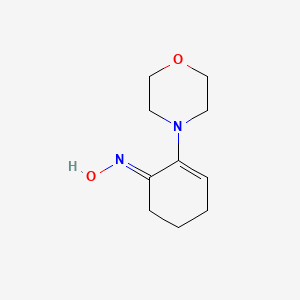
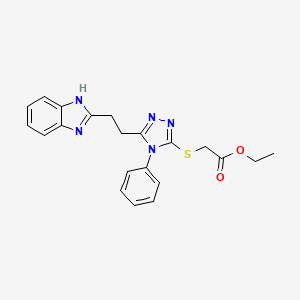
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)
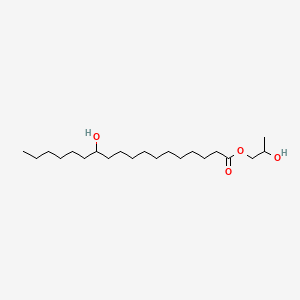

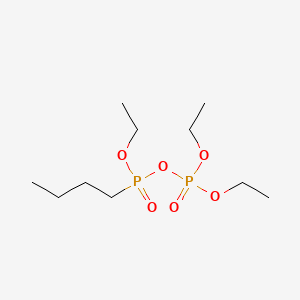
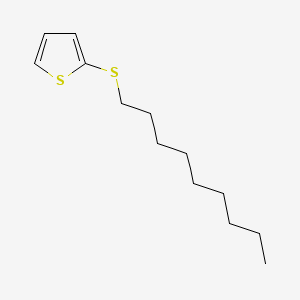

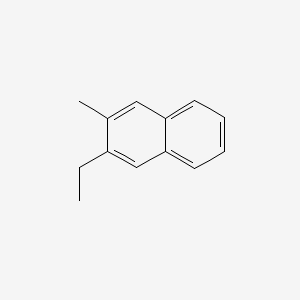
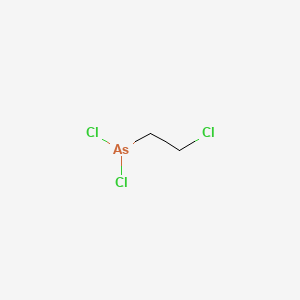

![4b,18-Dihydrobenzo[rst]phenanthro[10,1,2-cde]pentaphene](/img/structure/B13816118.png)
